3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
Description
Properties
IUPAC Name |
3-(6-chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-16-11-7-2-8(11)5-15(4-7)10-3-9(12)13-6-14-10/h3,6-8,11H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUUVTSJZJDWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane , identified by its CAS number 2097994-47-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bicyclic structure with a chloropyrimidine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Weight | 241.70 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 2097994-47-1 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand for nicotinic acetylcholine receptors, which are implicated in neurotransmission and have been targeted for treatments of neurological disorders.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological effects:
- Antidepressant Activity : A related compound has shown potent activity as a selective antagonist for the neuronal nicotinic acetylcholine receptor (α4β2), which is linked to mood regulation and depression treatment .
- Cytotoxicity : Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Case Studies
- Antidepressant Efficacy : In a study involving animal models, a derivative of this compound demonstrated marked antidepressant activity without affecting locomotor activity at therapeutic doses, indicating a favorable side effect profile .
- Cytotoxic Studies : Another study highlighted the cytotoxic properties of related compounds against human promyelocytic leukemic HL-60 cells, showing promise for further development in cancer therapies .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Pyrimidine/Triazine Ring
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
- Key Difference : Addition of a 2-methyl group on the pyrimidine ring.
- Safety guidelines highlight stringent storage requirements, suggesting altered stability or reactivity compared to the non-methylated compound .
3-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-6-oxa-3-azabicyclo[3.1.1]heptane (Compound 39)
- Key Differences: Replacement of pyrimidine with a 1,3,5-triazine ring and substitution with a 3-methylmorpholino group.
- Impact: The triazine ring introduces additional nitrogen atoms, increasing polarity (molecular formula: C₁₂H₁₆ClN₅O₂, MW: 313.7 g/mol). The morpholino group may enhance solubility in polar solvents. Synthesis yield of 61% indicates moderate efficiency .
Modifications in the Bicyclo[3.1.1]heptane Scaffold
6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives
- Example : 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane.
- Key Difference : Replacement of methoxy with a benzodioxolemethyl group and substitution of a nitrogen with oxygen (6-oxa ).
- The compound achieved 97.5% purity via HPLC, indicating robust synthetic accessibility .
6-Thia-3-azabicyclo[3.1.1]heptane
Core Structure Comparisons
6-Methoxy-3-azabicyclo[3.1.1]heptane (Unsubstituted Core)
- Key Difference : Absence of the chloropyrimidine substituent.
- Discontinuation of related products (e.g., hydrochloride salts) may reflect stability challenges without functionalization .
Physicochemical and Analytical Data
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | HPLC Retention (min) | Synthesis Yield/Purity |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₃ClN₄O | 276.7 | 6-Chloropyrimidin-4-yl | - | - |
| 3-(6-Chloro-2-methylpyrimidin-4-yl)-... | C₁₂H₁₅ClN₄O | 290.7 | 2-Methylpyrimidine | - | - |
| Compound 39 (Triazine Derivative) | C₁₂H₁₆ClN₅O₂ | 313.7 | Triazine, Morpholino | - | 61% |
| Benzo[d][1,3]dioxole Derivative | C₁₄H₁₅NO₃ | 245.3 | Benzodioxolemethyl, 6-Oxa | - | 97.5% Purity |
| 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline | C₁₀H₇Cl₂N₃ | 244.1 | Dichloropyrimidine-Aniline | 0.75 | - |
Notes:
- The 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline analog () has an HPLC retention time of 0.75 minutes , suggesting higher polarity than bulkier derivatives .
- Compound 39 ’s lower synthesis yield (61%) versus the benzodioxole derivative’s 97.5% purity highlights the influence of substituents on reaction efficiency .
Preparation Methods
Synthetic Strategies for 3-Azabicyclo[3.1.1]heptane Core
The bicyclic 3-azabicyclo[3.1.1]heptane core is a key structural motif. Its synthesis generally involves ring-forming reactions that create the bridged bicyclic framework. A recent efficient approach involves:
- Intramolecular imide formation from a suitably 1,3-functionalized cyclobutane derivative.
- The cyclobutane intermediate is typically prepared via a diastereoselective Strecker reaction on 3-oxocyclobutanecarboxylate derivatives.
- The resulting intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, serves as a versatile precursor for further functionalization.
This method allows multigram scale synthesis and provides access to bicyclic diamines useful in medicinal chemistry.
Installation of the 6-Chloropyrimidin-4-yl Substituent
The 6-chloropyrimidin-4-yl group is introduced typically via nucleophilic aromatic substitution or cross-coupling reactions involving pyrimidine derivatives:
- The chloropyrimidine moiety can be prepared or procured as 6-chloropyrimidin-4-yl halide or similar activated species.
- Coupling to the azabicyclo[3.1.1]heptane core is achieved by nucleophilic displacement or metal-catalyzed cross-coupling methods (e.g., using organometallic reagents such as Grignard reagents or lithium-halogen exchange intermediates).
A representative sequence involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| (a) | i-PrMgCl-LiCl, 2-(allyloxy)benzaldehyde | Formation of organometallic intermediate |
| (b) | TMSCl, NaI | Protection and activation steps |
| (c) | Ethyl acetate, LHMDS, THF | Base-promoted coupling and ring closure |
| (d) | Guanidine carbonate, EtOH | Introduction of guanidine or heterocyclic moiety |
| (e) | POCl3 | Chlorination to install the chloro substituent |
This sequence is adapted from analogous pyrimidine-containing bicyclic compounds and can be tailored to the specific substitution pattern of 3-(6-chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane.
Methoxy Substitution at the 6-Position
The methoxy group at the 6-position of the azabicyclo[3.1.1]heptane ring is introduced either by:
- Direct substitution on a suitable precursor bearing a leaving group at the 6-position, using methoxide nucleophiles.
- Or by employing methoxy-substituted building blocks during the construction of the bicyclic core.
The choice depends on the stability of intermediates and the compatibility of reaction conditions with other functional groups.
Alternative Synthetic Routes and Considerations
- Diastereoselectivity and stereocontrol are critical due to the bicyclic system’s rigidity and potential for multiple stereoisomers.
- Use of chiral auxiliaries or catalysts may be employed to ensure the desired stereochemistry.
- The strain-release-driven synthesis of azabicyclic systems via azabicyclobutanes or azetidines has been reported, but such methods are less modular and often require multi-step sequences.
- Patented processes for related azabicyclo compounds emphasize the importance of enantiomeric purity and salt formation for isolation and stability.
Summary Table of Key Preparation Steps
| Synthetic Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Formation of 3-oxocyclobutanecarboxylate | Starting material | Precursor to cyclobutane intermediate |
| Diastereoselective Strecker reaction | Ammonia or amine, cyanide source | Formation of aminonitrile intermediate |
| Intramolecular imide formation | Heating or cyclization conditions | Closure to 3-azabicyclo[3.1.1]heptane dione |
| Installation of chloropyrimidine | POCl3 chlorination or nucleophilic substitution | Introduction of 6-chloropyrimidin-4-yl group |
| Methoxy substitution at C-6 | Methoxide nucleophile or methoxy building block | Installation of 6-methoxy substituent |
| Purification and salt formation | Crystallization, use of tartaric acid salts | Isolation of enantiomerically pure final compound |
Research Findings and Optimization
- Studies show that the binding affinity and pharmacological activity of related compounds depend heavily on substitution patterns on the bicyclic scaffold and the heterocyclic moiety.
- Modifications such as replacing methyl groups with difluoromethyl or trifluoromethyl groups on related pyrazole rings have demonstrated improved biochemical potency, suggesting that careful optimization of substituents on the pyrimidine ring could enhance activity.
- The synthetic route involving intramolecular cyclization of functionalized cyclobutanes is scalable and allows for diverse substitution patterns, making it suitable for medicinal chemistry libraries.
- The choice of reagents like POCl3 for chlorination and bases like LHMDS for coupling steps is critical for yield and purity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(6-chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane?
- Methodological Answer : Synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to stabilize the bicyclic core. For example, analogous azabicyclo compounds (e.g., 3-azabicyclo[3.1.1]heptan-6-one hydrochloride) are synthesized under mild conditions (room temperature) to prevent ring strain-induced decomposition . Use protecting groups (e.g., Boc in endo-6-(boc-amino)-3-azabicyclo[3.1.1]heptane) to shield reactive amine sites during pyrimidine coupling .
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to resolve stereochemical ambiguities in the bicyclo[3.1.1]heptane scaffold. For pyrimidine substituents, employ high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy to confirm chlorine and methoxy group placement. Note that some suppliers do not provide analytical data, necessitating independent validation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in anhydrous, inert environments to prevent hydrolysis of the chloropyrimidine moiety. Analogous compounds (e.g., 3-azabicyclo derivatives) degrade at room temperature if exposed to moisture .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model the bicyclic core’s electronic properties and predict regioselectivity for substitutions. ICReDD’s reaction path search methods can identify optimal synthetic routes by integrating computational and experimental data . For example, modifying the methoxy group’s position could alter binding affinity in target proteins.
Q. What statistical approaches are effective for optimizing reaction yields in complex bicyclic systems?
- Methodological Answer : Apply factorial design of experiments (DoE) to screen variables like catalyst loading, solvent polarity, and reaction time. Studies on azabicyclo[3.2.0]heptane derivatives demonstrate that DoE reduces trial-and-error experimentation by 40% while maximizing yield . Include response surface methodology (RSM) for non-linear optimization.
Q. How can contradictory biological activity data be resolved for this compound?
- Methodological Answer : Cross-validate assays using orthogonal techniques. For instance, if antibacterial results conflict (e.g., MIC values), repeat tests under standardized CLSI guidelines and compare with structurally related compounds (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives) . Control for impurities via HPLC (≥95% purity), as unreacted intermediates may skew results .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry for improved heat and mass transfer, critical for exothermic pyrimidine coupling reactions. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently at larger scales . Monitor reaction progress in real-time using in-line FTIR or Raman spectroscopy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
